Methyl (4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}phenyl)acetate
Description
Methyl (4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}phenyl)acetate is a structurally complex thiourea derivative characterized by a methyl ester group, a 4-aminophenyl core, and a carbamothioyl functional group linked to a 6-methylpyridin-2-yl substituent.
The compound belongs to a class of thiourea derivatives known for their pharmacological properties, including antimicrobial, antitumor, and enzyme-inhibitory activities . The 6-methylpyridin-2-yl moiety introduces steric and electronic effects that may enhance binding affinity to biological targets, while the ester group offers opportunities for hydrolysis or further functionalization.
Properties
IUPAC Name |
methyl 2-[4-[(6-methylpyridin-2-yl)carbamothioylamino]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-4-3-5-14(17-11)19-16(22)18-13-8-6-12(7-9-13)10-15(20)21-2/h3-9H,10H2,1-2H3,(H2,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOKXDGMUPZGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC2=CC=C(C=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}phenyl)acetate typically involves the reaction of 6-methylpyridin-2-amine with phenyl isothiocyanate to form the intermediate 6-methylpyridin-2-ylthiourea. This intermediate is then reacted with methyl 4-bromophenylacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamothioyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl (4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}phenyl)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Pyridine vs.
- Ester vs. Amide : The methyl ester group offers hydrolytic lability, enabling prodrug strategies, whereas acetamide derivatives (e.g., ) may exhibit greater metabolic stability.
Physical and Spectral Properties
Data from related carbamothioyl derivatives () reveal trends influenced by substituents:
The target compound’s predicted properties align with these trends, where electron-withdrawing groups (e.g., nitro) increase melting points due to enhanced intermolecular interactions.
Biological Activity
Methyl (4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}phenyl)acetate, a compound featuring a pyridine moiety and carbamothioyl group, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.36 g/mol. The compound features a methyl ester functional group, which can influence its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction between 6-methylpyridin-2-amine and an appropriate acylating agent to form the corresponding carbamothioyl derivative, followed by esterification with acetic acid or its derivatives. Such synthetic routes have been optimized to yield high purity and yield.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound against various targets:
- Acetylcholinesterase (AChE) : The compound has shown significant inhibition activity against AChE, which is crucial for neurotransmission. Inhibition values exceeding 85% have been reported in some assays, indicating strong potential for neuroprotective applications .
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition was also notable, with binding energies suggesting favorable interactions at the active site .
- Alpha-Amylase : This enzyme is involved in carbohydrate metabolism. This compound exhibited moderate inhibition levels around 57.9%, which may have implications for diabetes management .
Antioxidant Activity
In addition to enzyme inhibition, this compound has displayed antioxidant properties. In vitro assays indicated that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Case Studies and Research Findings
- In Vitro Studies : A systematic evaluation of the compound's biological effects was conducted using various cellular models. The results indicated that this compound could reduce cell viability in cancer cell lines, suggesting cytotoxic effects that warrant further exploration for anticancer applications .
- Molecular Docking Studies : Computational studies using molecular docking simulations revealed that the compound binds favorably to target enzymes such as AChE and BChE, with binding energies around -7.5 to -7.6 kcal/mol . These findings support the hypothesis that structural modifications can enhance biological activity.
- Antimicrobial Activity : Preliminary tests have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including E. coli. The minimum biofilm inhibitory concentration (MBIC) values suggest potential applications in treating biofilm-associated infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl (4-{[(6-methylpyridin-2-yl)carbamothioyl]amino}phenyl)acetate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step process:
Coupling Reaction : React 4-aminophenylacetic acid methyl ester with thiophosgene to form the thiourea intermediate.
Substitution : Introduce the 6-methylpyridin-2-ylamine group via nucleophilic substitution.
- Optimization : Use catalysts like DCC (dicyclohexylcarbodiimide) to improve coupling efficiency. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How can the compound’s structure and purity be validated in academic settings?
- Analytical Techniques :
- X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm bond angles and stereochemistry .
- Spectroscopy : Use H/C NMR to verify functional groups (e.g., ester carbonyl at ~170 ppm, thiourea NH signals at 9–11 ppm). IR spectroscopy can confirm C=S stretching (~1250 cm) .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-saturate solvents with nitrogen to prevent oxidation of the thiourea moiety .
- Stability : Store at –20°C under inert gas. Hydrolysis of the ester group can occur under basic conditions; monitor pH during experiments .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity and binding mechanisms?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the thiourea group and catalytic residues.
- MD Simulations : Perform 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Validate with experimental IC values from enzyme inhibition assays .
Q. How do structural modifications (e.g., substituents on the pyridine ring) affect pharmacological activity?
- Design Strategy :
- Electron-Withdrawing Groups (e.g., –NO): Enhance electrophilicity of the thiourea group, improving interaction with nucleophilic targets.
- Steric Effects : Bulky substituents (e.g., –CF) may reduce binding affinity to shallow active sites.
- Validation : Compare IC values across derivatives using dose-response assays (e.g., fluorescence-based protease assays) .
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Troubleshooting Steps :
Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes + NADPH). Poor stability may explain reduced in vivo activity.
Solubility-Limited Bioavailability : Use surfactants (e.g., Cremophor EL) or nanoformulations to improve dissolution.
Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended interactions .
Q. What strategies are effective in elucidating the compound’s mechanism of action in complex biological systems?
- Experimental Approaches :
- Chemical Proteomics : Use a biotinylated derivative to pull down interacting proteins from cell lysates. Identify targets via LC-MS/MS.
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, inflammation) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step of synthesis?
- Optimization :
- Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl or HATU) to improve coupling efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 80°C, 30 min, 300 W) .
Q. What techniques are recommended for detecting degradation products during storage?
- Analytical Workflow :
Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days.
LC-MS Analysis : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Major degradants often result from ester hydrolysis or thiourea oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
